molecular formula C20H22N2O3 B069514 Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy- CAS No. 191228-04-3

Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-

Cat. No. B069514
CAS RN: 191228-04-3
M. Wt: 338.4 g/mol
InChI Key: DWIYBCKFYUQVLU-UHFFFAOYSA-N
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Description

Heptanamide, 7-[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]-N-hydroxy- is a chemical compound with the molecular formula C20H22N2O3 . It has a molecular weight of 338.40028 . Some of its synonyms include 7-[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]-N-hydroxyheptanamide and CHEMBL115812 .


Molecular Structure Analysis

The InChI key for this compound is DWIYBCKFYUQVLU-UHFFFAOYSA-N . The InChI string is InChI=1S/C20H22N2O3/c21-15-16-6-8-17(9-7-16)18-10-12-19(13-11-18)25-14-4-2-1-3-5-20(23)22-24/h6-13,24H,1-5,14H2,(H,22,23) .

Scientific Research Applications

Catalysis

Finally, Heptanamide may find applications in catalysis. Its structure could be modified to create catalysts that facilitate specific chemical reactions, potentially increasing their speed or selectivity.

Each of these applications leverages the unique chemical structure of Heptanamide, 7-[(4’-cyano[1,1’-biphenyl]-4-yl)oxy]-N-hydroxy- , and represents a field of research where the compound could make a significant impact. It’s important to note that the actual use in these applications would depend on further empirical research and development .

properties

IUPAC Name

7-[4-(4-cyanophenyl)phenoxy]-N-hydroxyheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c21-15-16-6-8-17(9-7-16)18-10-12-19(13-11-18)25-14-4-2-1-3-5-20(23)22-24/h6-13,24H,1-5,14H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIYBCKFYUQVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)OCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172644
Record name A-161906
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-

CAS RN

191228-04-3
Record name A-161906
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191228043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-161906
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-161906
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R198471H35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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